molecular formula C13H12FNO B12639988 4-(4-Fluorophenoxy)-N-methylaniline CAS No. 920531-60-8

4-(4-Fluorophenoxy)-N-methylaniline

Cat. No.: B12639988
CAS No.: 920531-60-8
M. Wt: 217.24 g/mol
InChI Key: ALPWKPUEPWFPBB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorophenoxy group attached to the aniline structure, which imparts unique chemical properties to the molecule

Properties

CAS No.

920531-60-8

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-(4-fluorophenoxy)-N-methylaniline

InChI

InChI=1S/C13H12FNO/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9,15H,1H3

InChI Key

ALPWKPUEPWFPBB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-N-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with N-methylaniline in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with the aniline derivative to form the desired product.

Industrial Production Methods

Industrial production of 4-(4-Fluorophenoxy)-N-methylaniline may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12FNO
  • CAS Number : 946786-20-5

The compound features a fluorophenyl group, which enhances its lipophilicity and biological activity. The presence of fluorine is notable for its ability to modify the electronic properties of the compound, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

4-(4-Fluorophenoxy)-N-methylaniline is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and target specificity. Recent studies have highlighted its potential anticancer properties, with investigations showing moderate potency against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)10.5 ± 0.3
MCF7 (Breast Cancer)9.8 ± 0.5
HeLa (Cervical Cancer)11.2 ± 0.4

The mechanisms of action include inhibition of key enzymes involved in cancer progression and induction of apoptosis in cancer cells.

Materials Science

In materials science, 4-(4-Fluorophenoxy)-N-methylaniline is explored for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties allow it to enhance material performance, such as thermal stability and resistance to degradation.

Biological Studies

The compound serves as a probe in biochemical assays for studying enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a valuable tool for researchers investigating cellular mechanisms.

Industrial Applications

In the industrial sector, 4-(4-Fluorophenoxy)-N-methylaniline is used in the production of dyes, pigments, and specialty chemicals. Its chemical stability and reactivity make it suitable for various formulations.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of 4-(4-Fluorophenoxy)-N-methylaniline demonstrated its ability to inhibit cell growth in multiple cancer cell lines. The study focused on the compound's mechanism of action related to topoisomerase inhibition, which is crucial for DNA replication and repair processes in cancer cells.

Case Study 2: Material Development

Research into the use of 4-(4-Fluorophenoxy)-N-methylaniline as a polymer additive showed that it improved the mechanical properties of the resulting materials while maintaining thermal stability under various conditions. This application highlights its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: A precursor in the synthesis of 4-(4-Fluorophenoxy)-N-methylaniline.

    4-Fluoroaniline: Another fluorinated aniline derivative with different properties.

    4-(4-Fluorophenoxy)benzaldehyde: A related compound with a different functional group.

Uniqueness

4-(4-Fluorophenoxy)-N-methylaniline is unique due to the presence of both the fluorophenoxy and N-methyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Fluorophenoxy)-N-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : 4-(4-Fluorophenoxy)-N-methylaniline
  • Canonical SMILES : NC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C

Biological Activity Overview

The biological activity of 4-(4-Fluorophenoxy)-N-methylaniline has been explored in various studies, indicating potential applications in pharmacology, particularly in the fields of cancer treatment and enzyme inhibition.

The compound's biological effects are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its metabolic stability, allowing for prolonged effects within biological systems. This modification can inhibit metabolic pathways that typically degrade drugs rapidly, thus increasing their bioavailability and therapeutic efficacy .

Inhibition of Enzymatic Activity

Recent studies have demonstrated that 4-(4-Fluorophenoxy)-N-methylaniline acts as a potent inhibitor of human carboxylesterases (hCEs). These enzymes play a crucial role in drug metabolism, and their inhibition can lead to increased concentrations of therapeutic agents in the bloodstream. Inhibition assays revealed that the compound effectively reduced the activity of hCEs, suggesting its potential as a lead compound for developing new drugs that require controlled metabolism .

Anti-Cancer Activity

The anti-cancer properties of 4-(4-Fluorophenoxy)-N-methylaniline have been evaluated in several preclinical models. In vitro studies using various cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation. For instance, flow cytometry analyses indicated that treatment with the compound resulted in significant apoptotic cell death in MCF-7 breast cancer cells .

Case Study: MCF-7 Cell Line

A study investigating the effects of 4-(4-Fluorophenoxy)-N-methylaniline on the MCF-7 cell line reported an IC50 value of approximately 25.72 μM. The compound was shown to accelerate apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent.

Cell Line IC50 (μM) Mechanism
MCF-725.72Induction of apoptosis
U8745.2Cell proliferation inhibition

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom at the para position on the phenyl ring is critical for enhancing biological activity. This modification not only improves lipophilicity but also reduces metabolic clearance rates, thereby increasing the compound's efficacy .

Comparative Analysis with Analogues

A comparative analysis with similar compounds reveals that modifications at various positions significantly impact biological activity. For instance, analogues lacking the fluorine substituent exhibited markedly lower inhibitory effects on hCEs compared to 4-(4-Fluorophenoxy)-N-methylaniline.

Compound Fluorine Substitution hCE Inhibition Activity
4-(Phenoxy)-N-methylanilineNoLow
4-(4-Fluorophenoxy)-N-methylanilineYesHigh

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